5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde

Catalog No.
S13520525
CAS No.
M.F
C8H5N3O3
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde

Product Name

5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde

IUPAC Name

6-nitro-1H-benzimidazole-4-carbaldehyde

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c12-3-5-1-6(11(13)14)2-7-8(5)10-4-9-7/h1-4H,(H,9,10)

InChI Key

KBHZMRYIQQUJPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C=O)N=CN2)[N+](=O)[O-]

5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde is a heterocyclic compound characterized by the presence of both a nitro group and an aldehyde functional group attached to a benzimidazole framework. The compound can be represented by the molecular formula C10H8N3O2C_{10}H_{8}N_{3}O_{2}. Its structure consists of a fused benzene and imidazole ring, with a nitro group at the 5-position and an aldehyde group at the 7-position of the benzimidazole ring. This unique arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Typical of both nitro compounds and aldehydes. Key reactions include:

  • Condensation Reactions: The aldehyde group can react with primary amines or other nucleophiles to form imines or more complex heterocycles.
  • Reduction Reactions: The nitro group can be reduced to an amine, which alters the compound's reactivity and biological properties.
  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, influencing electrophilic substitution on the aromatic ring.

These reactions are vital for synthesizing derivatives with potentially enhanced biological activity or improved pharmacological properties.

The biological activities of compounds related to 5-nitro-1H-benzo[d]imidazole-7-carbaldehyde have been extensively studied, particularly in the context of antimicrobial and anticancer properties. Research indicates that nitroimidazoles exhibit significant activity against various pathogens, including bacteria and protozoa, due to their ability to generate reactive intermediates upon reduction within microbial cells .

Additionally, studies suggest that derivatives of benzimidazole compounds often show promising results in inhibiting cancer cell proliferation and exhibiting anti-inflammatory effects . The presence of the nitro group enhances the compound's potential as a prodrug, which can be activated in specific biological environments.

The synthesis of 5-nitro-1H-benzo[d]imidazole-7-carbaldehyde typically involves several key methods:

  • Condensation Reaction: A common synthetic route involves the condensation of o-phenylenediamine with appropriate aldehydes under acidic conditions, often utilizing catalysts such as palladium or copper to enhance yields .
  • Nitration: The introduction of the nitro group can be achieved through electrophilic nitration of benzimidazole derivatives using nitric acid and sulfuric acid mixtures.
  • Formylation: The aldehyde functionality can be introduced via Vilsmeier-Haack formylation, where dimethylformamide is used as a reagent to convert benzimidazoles into their corresponding aldehydes .

These methods allow for the efficient production of 5-nitro-1H-benzo[d]imidazole-7-carbaldehyde with varying degrees of functionalization.

5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde has several applications in medicinal chemistry:

  • Antimicrobial Agents: Due to its biological activity against bacteria and protozoa, it serves as a lead compound for developing new antimicrobial drugs.
  • Pharmaceutical Intermediates: It is utilized in synthesizing other bioactive compounds, particularly those targeting cancer or infectious diseases.
  • Research Tool: Its unique structure makes it valuable for studying reaction mechanisms involving heterocycles and nitro groups.

Interaction studies involving 5-nitro-1H-benzo[d]imidazole-7-carbaldehyde focus on its binding affinity to various biological targets, including enzymes and receptors. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Similar Compounds

Several compounds share structural similarities with 5-nitro-1H-benzo[d]imidazole-7-carbaldehyde, each exhibiting unique properties:

Compound NameStructureNotable Features
5-NitrobenzimidazoleStructureExhibits antimicrobial activity; simpler structure without aldehyde.
2-Amino-5-nitrobenzimidazole-Contains amino group; potential for different biological activities.
4-Nitrobenzaldehyde-Aldehyde functionality; used in various organic syntheses.
Benzimidazole-Base structure without nitro or aldehyde; serves as a scaffold for drug development.

These compounds highlight the diversity within the benzimidazole family while underscoring the unique features of 5-nitro-1H-benzo[d]imidazole-7-carbaldehyde due to its specific functional groups that enhance its reactivity and biological potential.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.03309103 g/mol

Monoisotopic Mass

191.03309103 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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